![molecular formula C21H28N2O3 B496135 N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide](/img/structure/B496135.png)
N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide is a complex organic compound with a variety of applications in scientific research and industry. It is known for its unique chemical structure, which includes an anilinomethyl group, an ethoxyphenoxy group, and a tert-butyl acetamide group.
Preparation Methods
The synthesis of N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxyphenol with an appropriate aniline derivative to form the anilinomethyl-2-ethoxyphenol intermediate. This intermediate is then reacted with tert-butyl acetamide under specific conditions to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency. Reaction conditions such as temperature, pressure, and the use of catalysts can be adjusted to improve yield and purity .
Chemical Reactions Analysis
N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation typically include oxidized derivatives of the phenoxy and anilinomethyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the anilinomethyl group, where nucleophiles such as halides or alkoxides replace the aniline moiety
Scientific Research Applications
N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and chemicals, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide can be compared to other similar compounds, such as:
2-[4-(methylamino)-2-ethoxyphenoxy]-N-(tert-butyl)acetamide: This compound has a similar structure but with a methylamino group instead of an anilinomethyl group. The presence of the methylamino group can lead to different chemical and biological properties.
2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(tert-butyl)acetamide: In this compound, the ethoxy group is replaced by a methoxy group. .
Properties
Molecular Formula |
C21H28N2O3 |
|---|---|
Molecular Weight |
356.5g/mol |
IUPAC Name |
2-[4-(anilinomethyl)-2-ethoxyphenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C21H28N2O3/c1-5-25-19-13-16(14-22-17-9-7-6-8-10-17)11-12-18(19)26-15-20(24)23-21(2,3)4/h6-13,22H,5,14-15H2,1-4H3,(H,23,24) |
InChI Key |
AMCVIPZJRJYHFE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=CC=C2)OCC(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=CC=C2)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-butoxybenzamide](/img/structure/B496054.png)
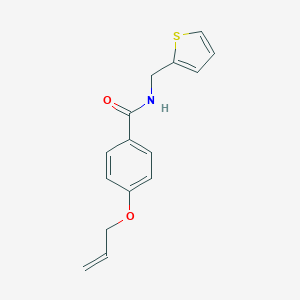
![N-[4-(2-methylpropoxy)phenyl]-2-phenoxyacetamide](/img/structure/B496056.png)
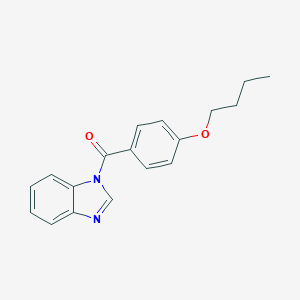
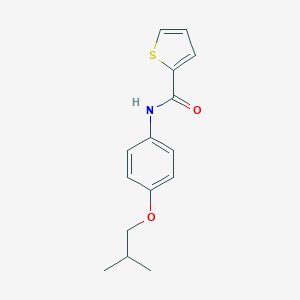
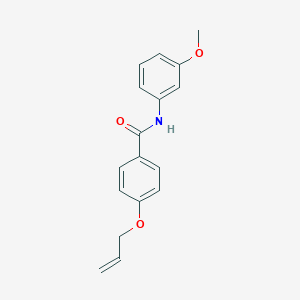
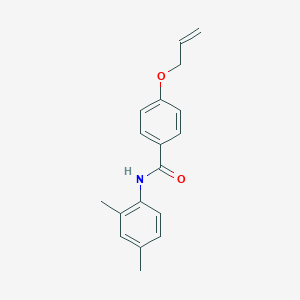
![N-allyl-2-{[4-(allyloxy)benzoyl]amino}benzamide](/img/structure/B496065.png)
![N-ethyl-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B496066.png)
![N-cyclohexyl-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B496068.png)
![2-fluoro-N-[4-(2-methylpropoxy)phenyl]benzamide](/img/structure/B496071.png)
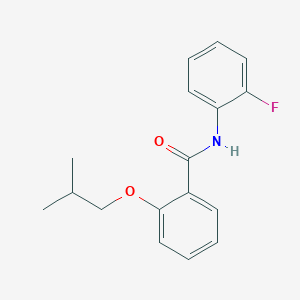
![N-[4-(isopentyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B496073.png)
![N-[2-(propylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B496074.png)
